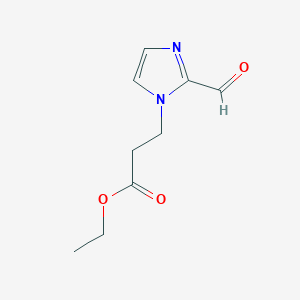
8-Benzyloxy-5-bromo-2-methoxyquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Benzyloxy-5-bromo-2-methoxyquinoline is a quinoline derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. Quinoline derivatives are known for their diverse biological activities, making them valuable in medicinal chemistry and other scientific disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzyloxy-5-bromo-2-methoxyquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Methoxylation: The addition of methoxy groups to specific positions on the quinoline ring.
Phenylmethoxylation: The attachment of a phenylmethoxy group to the quinoline ring.
These reactions often require specific catalysts and conditions to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification techniques to produce the compound on a larger scale .
Analyse Des Réactions Chimiques
Types of Reactions
8-Benzyloxy-5-bromo-2-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: Where the bromine atom can be replaced by other functional groups.
Oxidation and Reduction Reactions: Modifying the oxidation state of the compound.
Coupling Reactions: Forming new carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, methanol, and phenylmethanol, often in the presence of catalysts such as iron powder or palladium complexes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups .
Applications De Recherche Scientifique
8-Benzyloxy-5-bromo-2-methoxyquinoline has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its biological activity.
Chemical Biology: Used as a probe to study biological processes and molecular interactions.
Industrial Chemistry: Employed in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 8-Benzyloxy-5-bromo-2-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-methoxyphenol: Shares the bromine and methoxy groups but lacks the quinoline structure.
2-Bromo-5-methoxybenzoic acid: Contains similar functional groups but has a different core structure.
Uniqueness
8-Benzyloxy-5-bromo-2-methoxyquinoline is unique due to its specific combination of functional groups and the quinoline core, which imparts distinct chemical and biological properties compared to other similar compounds .
Propriétés
Formule moléculaire |
C17H14BrNO2 |
|---|---|
Poids moléculaire |
344.2 g/mol |
Nom IUPAC |
5-bromo-2-methoxy-8-phenylmethoxyquinoline |
InChI |
InChI=1S/C17H14BrNO2/c1-20-16-10-7-13-14(18)8-9-15(17(13)19-16)21-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
Clé InChI |
JYOYMSICPNKUCT-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC2=C(C=CC(=C2C=C1)Br)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Benzonitrile, 5-formyl-2-[[2-(trifluoromethyl)-4-pyridinyl]oxy]-](/img/structure/B8289633.png)


![5-[1-(3-bromo-phenyl)-vinyl]-1H-pyridin-2-one](/img/structure/B8289652.png)





![7-(2-Methoxy-ethoxy)-benzo[b]thiophene](/img/structure/B8289695.png)
![1-[3-Chloro-4-(tetrahydro-pyran-4-ylsulfanyl)-phenyl]-ethanone](/img/structure/B8289699.png)



